3-Ketopetromyzonol sulfate

Description

Overview of Bile Acid Derivatives as Chemical Signals in Aquatic Vertebrates

Bile acids and their derivatives, primarily known for their role in the digestion and absorption of fats, have been identified as potent chemical signals in various aquatic vertebrates. researchgate.netoup.comuchicago.edu These cholesterol-derived metabolites are structurally diverse, stable in aquatic environments, and can be released into the water, making them suitable for chemical communication. researchgate.netoup.com The olfactory systems of many fish species are highly sensitive to bile salts, allowing them to detect these cues at very low concentrations. oup.commdpi.com

The functions of bile acid derivatives as semiochemicals are varied. They can act as migratory pheromones, guiding fish to suitable spawning grounds. researchgate.netusgs.govcdnsciencepub.com For instance, larval sea lampreys release a mixture of bile acids that attract migratory adults to appropriate spawning rivers. usgs.govcdnsciencepub.com They also function as sex pheromones, signaling reproductive readiness and attracting mates. nih.govnih.govresearchgate.net Beyond intraspecific communication, bile acids can also act as kairomones, which are chemical cues detected by other species, such as the induction of predator avoidance behavior in Daphnia by fish-excreted bile acids. researchgate.net The specificity of these chemical signals is often determined by the unique blend and concentration of different bile acid compounds. mdpi.com

Contextualizing 3-Ketopetromyzonol Sulfate (B86663) within Lamprey Chemosensation Research

The sea lamprey, an ancient jawless fish, has become a valuable model organism for studying vertebrate pheromone communication. nih.gov Research into lamprey chemosensation has identified several key bile acid derivatives that mediate critical life-history events. Among these, 3-Ketopetromyzonol sulfate (3kPZS) holds a prominent position as a major component of the male sea lamprey's sex pheromone. nih.govsmolecule.comcdnsciencepub.com

Mature male sea lampreys synthesize and release 3kPZS, which acts as a potent attractant for ovulated females, inducing searching and preference behaviors. nih.govresearchgate.netresearchgate.net This pheromone can act over long distances, guiding females to nesting sites. researchgate.net The chemical structure of 3kPZS, 7α,12α,24-trihydroxy-5α-cholan-3-one 24-sulfate, is crucial for its biological activity. smolecule.comontosight.ai

Research has not only identified 3kPZS but also explored its biosynthesis, release mechanisms, and the specific olfactory receptors involved in its detection. nih.govnih.gov Studies have shown that the production of 3kPZS is dramatically upregulated in sexually mature males. nih.govoup.com Furthermore, the olfactory system of the sea lamprey exhibits remarkable sensitivity and specificity to 3kPZS and other related bile acids. nih.govresearchgate.net The investigation of 3kPZS has provided significant insights into the evolution of pheromonal communication in vertebrates and has practical applications in the control of invasive sea lamprey populations in the Great Lakes. cdnsciencepub.comoup.comnih.gov

Interactive Table of Research Findings on Lamprey Bile Acid Pheromones

| Bile Acid Derivative | Function | Releasing Organism/Stage | Responding Organism/Stage | Key Research Findings |

| 3-Ketopetromyzonol sulfate (3kPZS) | Sex Pheromone, Migratory Cue | Sexually mature male sea lamprey, Larval sea lamprey | Ovulated female sea lamprey, Migratory adult sea lamprey | A major component of the male sex pheromone that attracts females. nih.govcdnsciencepub.comresearchgate.net Also released by larvae and acts as a migratory cue for adults. oup.commdpi.com |

| Petromyzonol (B13829) sulfate (PZS) | Migratory Pheromone, Pheromone Antagonist | Larval sea lamprey | Migratory adult sea lamprey, Spawning female sea lamprey | A component of the larval migratory pheromone. nih.govglfc.org Can act as an antagonist to 3kPZS, helping females avoid larval odors during spawning. researchgate.net |

| Petromyzonamine disulfate (PADS) | Migratory Pheromone | Larval sea lamprey | Migratory adult sea lamprey | Part of the three-component larval migratory pheromone. oup.comnih.gov |

| Petromyzosterol disulfate (PSDS) | Migratory Pheromone | Larval sea lamprey | Migratory adult sea lamprey | Part of the three-component larval migratory pheromone. oup.comnih.gov |

| 3-Ketoallocholic acid (3kACA) | Putative Sex Pheromone | Spermiating male sea lamprey | Ovulated female sea lamprey | Found in water conditioned by spermiating males; its role as a pheromone component is under investigation. nih.gov |

| Allocholic acid (ACA) | Migratory Cue | Larval sea lamprey | Migratory adult sea lamprey | A bile acid released by larvae that contributes to the migratory cue. nih.gov |

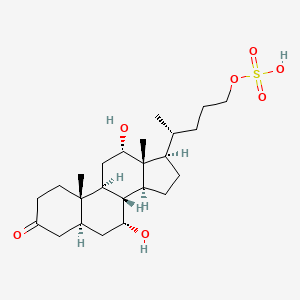

Structure

3D Structure

Properties

CAS No. |

435327-06-3 |

|---|---|

Molecular Formula |

C24H40O7S |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |

InChI |

InChI=1S/C24H40O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-15,17-22,26-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

OAKDBNNISQJEJA-RTYFXBAISA-N |

Isomeric SMILES |

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |

Canonical SMILES |

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |

Origin of Product |

United States |

Chemosensory Function and Behavioral Elicitation of 3 Ketopetromyzonol Sulfate

Role as a Male-Produced Sex Pheromone in Petromyzon marinus

The compound 3-ketopetromyzonol sulfate (B86663) (3kPZS) is a sulfated bile alcohol that functions as a critical component of the male sex pheromone in the sea lamprey, Petromyzon marinus. smolecule.com This bile acid is synthesized in the liver of sexually mature males and released through the gills. researchgate.netresearchgate.net Its release into the aquatic environment signals the male's reproductive readiness and location to females, playing a pivotal role in coordinating spawning activities. researchgate.netnih.gov

Induction of Female Olfactory Responses

The olfactory system of female sea lampreys is exceptionally sensitive to 3kPZS. smolecule.com Electrophysiological studies have demonstrated that this compound elicits strong responses from the olfactory epithelium of female lampreys at remarkably low concentrations. nih.govnih.gov The detection threshold for 3kPZS in the olfactory epithelium has been recorded to be as low as 10⁻¹² M. nih.gov This high level of sensitivity ensures that females can detect the male's pheromonal signal from a distance, facilitating the search for a mate. smolecule.com Two specific odorant receptors, OR320a and OR320b, have been identified in the sea lamprey and are known to respond to 3kPZS and its analogs, initiating the neural cascade that leads to a behavioral response. nih.gov

Contribution to Multicomponent Pheromone Mixtures

While 3kPZS is a major and essential component of the male sea lamprey sex pheromone, it is part of a more complex chemical bouquet that fine-tunes the female's behavioral response. researchgate.netmdpi.comusgs.gov Research indicates that the male pheromone is a multicomponent mixture, and the presence of other compounds can enhance or modify the attractiveness and behavioral effects of 3kPZS alone. mdpi.comusgs.gov

One such compound is 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), which, when combined with 3kPZS in a male-typical ratio of 30:1, is more effective at attracting and retaining females in artificial nests than 3kPZS by itself. mdpi.com Another bile acid, 3-keto allocholic acid (3kACA), is also released by spermiating males; however, it has been found to be behaviorally inactive on its own. oup.comuwindsor.ca The complete mixture of pheromonal components released by a male is necessary to elicit the full range of nesting and courtship behaviors in females. uwindsor.ca

Key Components of the Sea Lamprey Male Sex Pheromone

| Compound Name | Abbreviation | Role in Pheromone Mixture |

|---|---|---|

| 3-Ketopetromyzonol sulfate | 3kPZS | Major attractant, induces upstream movement and search behavior. researchgate.netmdpi.com |

| 3,12-diketo-4,6-petromyzonene-24-sulfate | DkPES | Enhances the attractiveness of 3kPZS. mdpi.com |

| 3-keto allocholic acid | 3kACA | Released by males, but behaviorally inactive alone. oup.comuwindsor.ca |

Differentiation from Migratory Pheromones (e.g., Petromyzonol (B13829) Sulfate, Petromyzonamine Disulfate)

The chemical communication system of the sea lamprey also includes migratory pheromones, which are distinct from the sex pheromones produced by mature males. mdpi.comuwindsor.ca These migratory cues are released by larval sea lampreys residing in streams and guide adult lampreys to suitable spawning habitats. mdpi.comuwindsor.ca The primary components of the larval migratory pheromone include petromyzonol sulfate (PZS), petromyzonamine disulfate (PADS), and petromyzosterol disulfate (PSDS). uwindsor.ca

Interestingly, 3kPZS is also a primary component of the larval migratory pheromone, creating a potential for sensory overlap. mdpi.com However, female sea lampreys can differentiate between the male sex pheromone and the larval migratory cue based on the relative proportions of 3kPZS and PZS. mdpi.com Larvae release these compounds in a ratio of approximately 1:10 (3kPZS to PZS), while spermiating males release them in a ratio of about 100:1. mdpi.com This significant difference in the ratio allows ovulating females to specifically orient towards reproductive males rather than larval populations. mdpi.com

Comparison of Pheromonal Components and Ratios

| Pheromone Type | Key Components | Approximate Ratio (3kPZS:PZS) | Primary Function |

|---|---|---|---|

| Male Sex Pheromone | 3kPZS, DkPES | 100:1 | Attracts ovulating females for mating. mdpi.com |

| Larval Migratory Pheromone | PZS, PADS, PSDS, 3kPZS | 1:10 | Guides adults to spawning streams. mdpi.comuwindsor.ca |

Pheromonal Priming and Neuroendocrine Modulation

In addition to eliciting immediate behavioral responses, 3kPZS also acts as a priming pheromone, inducing longer-term physiological changes in conspecifics by modulating the neuroendocrine system. nih.govnih.gov These priming effects are crucial for synchronizing reproductive readiness within the lamprey population. oup.com

Influence on Hypothalamic-Pituitary-Gonadal (HPG) Axis Activity

Exposure to 3kPZS has been shown to directly influence the hypothalamic-pituitary-gonadal (HPG) axis, the primary neuroendocrine system that regulates reproduction in vertebrates. mdpi.comnih.govnih.gov This modulation occurs through the stimulation of gonadotropin-releasing hormone (GnRH) synthesis and release. nih.govnih.gov In immature sea lampreys, exposure to 3kPZS leads to an increase in the expression of genes for lamprey GnRH-I and GnRH-III in the brain. nih.govnih.gov

This increase in GnRH activity subsequently affects downstream hormonal pathways. nih.gov For instance, exposure to 3kPZS has been shown to increase plasma concentrations of 15α-hydroxyprogesterone, a key steroid involved in sea lamprey reproduction. nih.govresearchgate.net The priming effect of 3kPZS on the HPG axis is sexually dimorphic, with a more pronounced effect observed in immature males. nih.govnih.gov This differential response likely helps to accelerate the final stages of sexual maturation in males, who need to establish nests and be ready to release their own sex pheromones to attract females. nih.gov

Natural male pheromone mixtures, which contain 3kPZS, have been demonstrated to facilitate sexual maturation in both male and female immature lampreys. nih.gov This priming effect ensures that a higher proportion of the population is reproductively synchronized, increasing the chances of successful spawning. oup.com

Regulation of Gonadotropin-Releasing Hormone (GnRH) Synthesis and Release

Pheromonal cues are known to prime the neuroendocrine system in vertebrates, particularly the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproduction. d-nb.info In the sea lamprey, 3kPZS has been shown to directly modulate the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of the HPG axis. d-nb.infonih.gov

Research has demonstrated that exposure to 3kPZS can lead to an increase in the gene expression of lamprey GnRH-I (lGnRH-I) and lGnRH-III in the brain of immature sea lampreys. d-nb.info Furthermore, 3kPZS treatments have been found to increase the concentration of lGnRH peptides in the forebrain and modulate their levels in the plasma. d-nb.info This indicates that this single pheromone component can influence both the production and secretion of GnRH, thereby priming the neuroendocrine system for reproductive activity. d-nb.infonih.gov The modulation of GnRH by 3kPZS is a critical step in initiating the downstream cascade of physiological events necessary for sexual maturation and spawning.

| Experimental Group | Brain lGnRH-I Transcript Levels (relative to control) | Brain lGnRH-III Transcript Levels (relative to control) | Forebrain lGnRH Peptide Concentration (pg/mg protein) |

| Control | 1.0 | 1.0 | ~250 |

| 3kPZS Exposed | Increased (p < 0.05) | Increased (p < 0.05) | ~350 |

| Data synthesized from findings indicating a significant increase in gene expression and peptide concentration upon exposure to 3kPZS. d-nb.info |

Modulation of Steroidogenic Pathways and Plasma Hormonal Levels

The influence of 3kPZS extends beyond GnRH to the modulation of steroidogenic pathways and the subsequent alteration of plasma hormonal levels. Exposure to this pheromone has been shown to induce changes in the concentrations of key reproductive steroids.

Specifically, in immature sea lampreys, exposure to 3kPZS has been found to significantly increase plasma levels of 15α-hydroxyprogesterone (15α-P). d-nb.info This steroid is a major progestogen in sea lampreys and is believed to play a crucial role in the final stages of sexual maturation. The elevation of 15α-P following 3kPZS exposure suggests that the pheromone actively promotes the physiological changes required for spawning. While natural male pheromone mixtures have been shown to induce differential steroid responses, the specific action of 3kPZS on 15α-P highlights its direct role in modulating the endocrine system. d-nb.info

| Treatment Group | Plasma 15α-hydroxyprogesterone (15α-P) Concentration (ng/mL) |

| Control (Immature Males) | ~0.5 |

| 3kPZS Exposed (Immature Males) | ~1.5 |

| Data based on findings showing a significant increase in plasma 15α-P levels in immature males exposed to 3kPZS. d-nb.info |

Sexually Dimorphic Neuroendocrine Responses

The neuroendocrine responses elicited by 3kPZS exhibit sexual dimorphism, meaning the effects differ between males and females. d-nb.info Research indicates that the modulation of the HPG axis by this single pheromone component is more pronounced in immature males than in females. d-nb.infonih.gov

While exposure to washings from spermiating males facilitates reproductive maturation in both sexes, the specific effects of isolated 3kPZS on the neuroendocrine system show a male-biased sensitivity. d-nb.info For instance, the increase in plasma 15α-P and the upregulation of GnRH gene expression following 3kPZS exposure were more significant in immature males. d-nb.info This suggests that while 3kPZS is a crucial attractant for females, its role as a priming pheromone for the neuroendocrine system may be more potent in males, potentially preparing them for spermiation and competitive reproductive behaviors. mdpi.comd-nb.info This sexually dimorphic response underscores the complex and multifaceted roles of 3kPZS in sea lamprey reproduction.

| Sex | Response to 3kPZS |

| Immature Males | More pronounced increase in GnRH synthesis and release, and plasma 15α-P levels. d-nb.infonih.gov |

| Immature Females | Less pronounced neuroendocrine response compared to males. d-nb.info |

Olfactory Receptor Mechanisms and Chemosensory Discrimination

Identification and Characterization of Cognate Olfactory Receptors for 3-Ketopetromyzonol Sulfate (B86663)

The initial step in the perception of 3kPZS involves its interaction with specific olfactory receptors (ORs) located on the olfactory sensory neurons of the sea lamprey. The identification and characterization of these receptors are crucial for understanding the basis of pheromonal communication in this species.

Deorphanization of OR320a and OR320b in Petromyzon marinus

Significant progress in understanding 3kPZS detection came with the "deorphanization" of two specific olfactory receptors, OR320a and OR320b, in the sea lamprey. nih.govnih.gov Deorphanization is the process of identifying the specific ligand (in this case, 3kPZS) that activates a previously known but uncharacterized "orphan" receptor.

Using a heterologous expression system, where the lamprey ORs were expressed in cultured cells, researchers demonstrated that both OR320a and OR320b are specifically activated by 3kPZS and its analogs. nih.govnih.gov This system, coupled with a cAMP-responsive element (CRE)-luciferase reporter assay, allowed for the measurement of receptor activation upon exposure to various compounds. The results unequivocally showed that these two highly related receptors are the cognate receptors for this class of bile acid pheromones. nih.govnih.gov

Molecular Determinants of Ligand Binding Specificity

The specificity of an olfactory receptor for its ligand is determined by the precise three-dimensional structure of its binding pocket, which is formed by the amino acid residues of the receptor protein. csmres.co.ukfrontiersin.org Studies on OR320a and OR320b have begun to unravel the molecular determinants of their binding specificity for 3kPZS.

A key finding was the identification of a single amino acid residue that appears to be largely responsible for the difference in response strength between OR320a and OR320b. nih.govnih.gov Site-directed mutagenesis studies, where specific amino acids are intentionally changed, pinpointed a cysteine residue at position 79 (Cys-792.56) in the second transmembrane domain (TM2) of OR320a as a critical factor. nih.gov This region of the TM2 domain is thought to be crucial for the detection of steroid-like compounds not only in lampreys but also in other vertebrates like zebrafish and even humans. nih.gov

The interaction between the ligand and the receptor is a complex interplay of various molecular forces. The shape of the binding pocket, the distribution of charged and hydrophobic amino acid residues, and the potential for hydrogen bonding all contribute to the specificity and affinity of the interaction. csmres.co.uk For 3kPZS, the presence of the ketone group at the C3 position and the sulfate group are likely key features recognized by the binding pockets of OR320a and OR320b. smolecule.com

Structure-Activity Relationships in Olfactory Detection

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. In the context of 3kPZS, these studies have provided valuable insights into which parts of the molecule are essential for activating the olfactory receptors of the sea lamprey. smolecule.comnih.gov

By synthesizing and testing various analogs of 3kPZS, researchers have been able to probe the structural requirements for olfactory detection. smolecule.comnih.gov For instance, the stereochemistry at the C5 position of the steroid nucleus (5α versus 5β) has been shown to influence olfactory potency. While the natural pheromone has a 5α configuration, a synthesized 5β-epimer of petromyzonol (B13829) sulfate still elicited a significant olfactory response, indicating some flexibility in the receptor's recognition. nih.gov However, the 5β-3-ketopetromyzonol sulfate analog produced a much weaker response, highlighting the importance of the specific stereochemical arrangement for optimal activity. nih.gov

Furthermore, the degree and location of oxygenation (hydroxyl or keto groups) on the steroid skeleton are critical. Less oxygenated analogs of petromyzonol sulfate were found to be less potent, underscoring the role of these functional groups in the interaction with the olfactory receptors. nih.gov These SAR studies are not only fundamental to understanding the mechanism of olfaction but also have practical implications for the development of synthetic analogs that could be used in lamprey control programs. nih.gov

Neural Processing of 3-Ketopetromyzonol Sulfate Signals

Once 3kPZS binds to its cognate olfactory receptors, a cascade of events is initiated within the olfactory sensory neurons (OSNs), leading to the generation of a neural signal that is transmitted to the brain.

Electrophysiological Responses of the Olfactory Epithelium

EOG recordings have demonstrated the exquisite sensitivity of the sea lamprey's olfactory system to 3kPZS. nih.gov The detection threshold for 3kPZS in the olfactory epithelium is in the picomolar range (as low as 10-12 M), and it can elicit behavioral responses in females at even lower concentrations (10-14 M). nih.govuwindsor.ca This remarkable sensitivity underscores the biological importance of this pheromone in guiding reproductive behavior over long distances in an aquatic environment.

Studies have also used EOG to compare the potency of 3kPZS with other related bile acids. For example, petromyzonol sulfate (PZS), a component of the larval migratory pheromone, is an equally potent olfactory stimulant as 3kPZS in EOG assays. nih.govuwindsor.ca This suggests that while different bile acids may trigger distinct behavioral programs, they can elicit strong sensory responses in the olfactory epithelium.

| Compound | EOG Detection Threshold (M) | Behavioral Response Threshold (M) |

|---|---|---|

| 3-Ketopetromyzonol sulfate (3kPZS) | 10-12nih.gov | 10-14nih.gov |

| Petromyzonamine disulfate (PADS) | 10-13nih.gov | Not specified |

| Spermine | 10-14mdpi.com | Not specified |

Investigation of Downstream Signaling Pathways in Olfactory Sensory Neurons

The binding of 3kPZS to OR320a and OR320b, which are G protein-coupled receptors (GPCRs), initiates an intracellular signaling cascade. nih.govsemanticscholar.org In vertebrate olfactory sensory neurons, the canonical signaling pathway involves the activation of a G protein (Gαolf), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). biorxiv.orgnih.govfrontiersin.org This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to a depolarization of the neuron and the generation of an action potential. biorxiv.orgfrontiersin.org

The use of a cAMP-responsive CRE-luciferase reporter in the deorphanization of OR320a and OR320b strongly suggests that the signaling pathway for 3kPZS involves the production of cAMP. nih.gov However, olfactory signaling can be complex, and other pathways may also be involved. For instance, some odorants can trigger signaling cascades involving phosphoinositide 3-kinase (PI3K) or phospholipase C (PLC), which can have either excitatory or inhibitory effects. nih.govfrontiersin.org

Research has shown that pheromones like 3kPZS can have priming effects on the neuroendocrine system of the sea lamprey, suggesting that the signaling pathways activated by this compound have far-reaching consequences beyond immediate behavioral responses. nih.gov For example, exposure to 3kPZS can lead to changes in the expression of genes in the forebrain, indicating a link between olfactory input and the regulation of reproductive physiology. nih.gov The precise interplay of these downstream signaling pathways in response to 3kPZS is an active area of research, and a full understanding will provide a more complete picture of how this crucial pheromone shapes the biology of the sea lamprey.

Gene Expression Changes in Brain Regions Associated with Olfaction

Exposure to 3-Ketopetromyzonol sulfate (3kPZS) induces significant and sexually dimorphic changes in gene expression within the sea lamprey brain, particularly in regions associated with olfaction and neuroendocrine function. d-nb.info Studies have shown that this single pheromone component can prime the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in the synthesis and release of gonadotropin-releasing hormone (GnRH), a key regulator of reproduction. d-nb.info

In immature male sea lampreys, exposure to 3kPZS leads to more pronounced gene expression changes compared to females. d-nb.info Specifically, in the forebrain of immature males, there are notable increases in the mRNA concentrations of genes such as GAP49, GAP50, GAP58, lamprey GnRH-III (lGnRH-III), Jun, and Jun N-terminal kinase (JNK). d-nb.info The hindbrain of immature males also exhibits significant upregulation of lGnRH-III and Jun transcripts, with Jun expression increasing by as much as 99-fold after 48 hours of exposure to a 10⁻¹¹ M concentration of 3kPZS. d-nb.info

Conversely, in immature females, the response to 3kPZS is different. For instance, a 10⁻¹¹ M concentration of 3kPZS was found to increase Jun mRNA in the forebrain after 2 hours but decrease lGnRH-III mRNA levels after 8 and 48 hours. d-nb.info In the hindbrain of immature females, a 10⁻¹⁰ M concentration of 3kPZS led to a decrease in GAP50 expression. d-nb.info These findings highlight a clear sexual dimorphism in the neuroendocrine response to this pheromonal cue.

The table below summarizes the differential gene expression changes observed in the forebrain and hindbrain of immature male and female sea lampreys upon exposure to 3kPZS.

Table 1: Differential Gene Expression in Immature Sea Lamprey Brain Regions in Response to 3kPZS

| Brain Region | Sex | Gene | Change in Expression |

|---|---|---|---|

| Forebrain | Male | GAP49, GAP50, GAP58, lGnRH-III, Jun, JNK | Increased |

| Female | Jun | Increased (2h) | |

| lGnRH-III | Decreased (8h, 48h) | ||

| Hindbrain | Male | lGnRH-III, Jun, JNK | Increased |

| Female | GAP50 | Decreased |

Data sourced from Chung-Davidson et al. (2013) d-nb.info

These gene expression changes are a crucial part of the priming effect of 3kPZS, preparing the neuroendocrine system of immature lampreys for future reproductive activities. The upregulation of genes like Jun, an immediate-early gene, suggests an activation of cellular signaling pathways that can lead to long-term changes in neuronal function and plasticity. d-nb.info

Comparative Olfaction of Bile Acid Derivatives in Vertebrates

The olfactory detection of bile acids is not unique to the sea lamprey; it is a widespread phenomenon observed across various vertebrate taxa, from jawless fishes to mammals. nih.govjneurosci.org However, the specific olfactory receptors involved and the nuances of discrimination show significant evolutionary divergence.

Evolutionary Divergence in Olfactory Receptor Repertoires

The ability of vertebrates to detect a vast array of odorants is conferred by a large and diverse superfamily of olfactory receptor (OR) genes. nih.gov The evolution of these receptor repertoires reflects the adaptation of different species to their specific chemical environments. In the context of bile acid detection, there is a notable divergence in the types and numbers of receptors utilized by different vertebrate lineages.

Jawless vertebrates, such as the sea lamprey, possess a relatively simple but well-developed olfactory system. researchgate.net Their genome contains a smaller repertoire of chemosensory receptor genes compared to jawed vertebrates, with at least 27 olfactory receptor (OR)-type genes, 28 trace amine-associated receptor (TAAR)-type genes, and 4 vomeronasal type 1 receptor (V1R)-type genes identified. nih.gov The detection of bile acids like 3kPZS in lampreys is mediated by a specific family of olfactory receptors. nih.gov

In teleost fishes, the olfactory receptor class A (ORA), which is related to the V1R family in mammals, plays a key role in odor detection. mdpi.com While the origin of the ORA gene family is ancient, with V1R-like genes present in jawless vertebrates, there has been significant evolutionary divergence between teleosts and mammals. mdpi.com Teleosts typically have a small and highly conserved ORA gene family, whereas mammals exhibit a dynamic evolution of the V1R family with frequent gene gains and losses. mdpi.com

The detection of bile acids has been observed throughout fish taxa. nih.gov While lampreys utilize specific C27 bile alcohols like petromyzonol sulfate and 3kPZS for migration and mating, other vertebrates have a more complex and overlapping complement of bile acids. jneurosci.org For instance, the olfactory systems of rainbow trout and channel catfish are highly sensitive to C24 bile acids. physiology.orgnih.gov

The table below provides a comparative overview of the olfactory receptor families involved in bile acid detection across different vertebrate groups.

Table 2: Olfactory Receptor Families for Bile Acid Detection in Vertebrates

| Vertebrate Group | Key Receptor Families | Example Bile Acid Ligands |

|---|---|---|

| Jawless Fish (Sea Lamprey) | Olfactory Receptors (ORs) | 3-Ketopetromyzonol sulfate (3kPZS), Petromyzonol sulfate |

| Teleost Fish | Olfactory Receptor class A (ORA) | Taurocholic acid, Taurolithocholic acid 3-sulfate |

| Mammals | Vomeronasal Receptors (V1R) | Various bile acids |

Information compiled from multiple sources. nih.govjneurosci.orgmdpi.comnih.gov

This evolutionary divergence in olfactory receptor repertoires highlights the adaptation of different vertebrate groups to utilize specific bile acid derivatives as important chemical cues in their respective environments.

Specificity in Discrimination of Bile Acid Stereoisomers and Oxygenation Patterns

The vertebrate olfactory system demonstrates a remarkable ability to discriminate between structurally similar bile acid molecules, including different stereoisomers and variations in oxygenation patterns. nih.gov This specificity is crucial for eliciting appropriate behavioral responses to distinct chemical signals.

In the sea lamprey, the olfactory system is highly attuned to the specific structure of 3kPZS. The presence of a ketone group at the C-3 position is a critical feature for its recognition by the cognate olfactory receptors. nih.gov Studies have shown that even subtle changes to the bile acid structure can significantly alter its olfactory potency.

Cross-adaptation experiments in rainbow trout have provided evidence for at least three independent classes of olfactory receptor sites for bile acids, allowing them to discriminate between different compounds. nih.govresearchgate.net For example, the rainbow trout olfactory system can distinguish between trout-specific bile acids like taurocholic acid and taurolithocholic acid 3-sulfate. nih.gov

The channel catfish olfactory system also exhibits fine-tuned discrimination of bile salts. Olfactory bulb neurons in channel catfish respond to specific combinations of molecular features at critical carbon positions on the steroid backbone and side chain of bile salt molecules. physiology.orglsu.edu This allows them to differentiate between bile salts produced by their own species and other structurally similar ones. lsu.edu The discrimination is based on features such as the presence and position of hydroxyl groups and the nature of the amino acid conjugate (e.g., taurine (B1682933) vs. glycine). physiology.org

The structural variations that can be discriminated by vertebrate olfactory systems include:

Stereoisomerism: The spatial arrangement of atoms, such as the cis or trans fusion of the A and B rings of the steroid nucleus (5α vs. 5β isomers). nih.gov

Hydroxylation Patterns: The number and position of hydroxyl groups on the steroid nucleus (e.g., at C-3, C-7, C-12). nih.gov

Side Chain Modifications: The length of the side chain and the presence of sulfate or amino acid conjugates. nih.gov

This high degree of specificity in chemosensory discrimination ensures that animals can respond selectively to biologically relevant chemical signals, such as species-specific pheromones, while ignoring a background of other structurally related but irrelevant compounds.

Biosynthesis and Endogenous Regulation of 3 Ketopetromyzonol Sulfate

Metabolic Pathways for 3-Ketopetromyzonol Sulfate (B86663) Production

The synthesis of 3kPZS is a multi-step process that begins with a common precursor and involves a series of enzymatic reactions, culminating in a molecule primed for its signaling function.

The biosynthetic journey of 3-ketopetromyzonol sulfate originates from cholesterol. wikipedia.org In vertebrates, cholesterol serves as a fundamental precursor for a wide array of essential molecules, including steroid hormones and bile acids. wikipedia.org In the sea lamprey, the metabolic pathway heavily favors the production of bile salts over steroid hormones. biologists.com

The initial and rate-limiting step in the conversion of cholesterol to bile salts is 7α-hydroxylation. nih.gov Following this, cholesterol can be converted into either 27-carbon (C27) or 24-carbon (C24) bile salts, depending on whether side-chain cleavage occurs. biologists.com 3-Ketopetromyzonol sulfate is a C24 bile salt. biologists.comresearchgate.net The bile alcohols of the sea lamprey are primarily 5α-bile alcohol sulfates. nih.gov This metabolic framework highlights a crucial divergence in cholesterol utilization, leading to the generation of the specific bile alcohol precursors necessary for 3kPZS synthesis.

The transformation of the bile alcohol precursor into 3-ketopetromyzonol involves key enzymatic reactions. One of the pivotal steps is the oxidation of the hydroxyl group at the C3 position to a ketone group. This reaction is characteristic of the activity of dehydrogenase enzymes. While the specific enzyme in the sea lamprey has not been definitively isolated, the conversion is analogous to the action of 3α-hydroxysteroid dehydrogenase, an enzyme known to catalyze similar transformations in steroid and bile acid metabolism. researchgate.net This enzymatic modification is crucial for imparting the final chemical identity to the molecule before its sulfation.

The final and critical step in the biosynthesis of 3-ketopetromyzonol sulfate is the addition of a sulfate group, a process known as sulfation or sulfate conjugation. nih.gov This reaction is mediated by a family of enzymes called sulfotransferases (SULTs). researchgate.netnih.gov The universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govfrontiersin.org

The formation of PAPS itself is a two-step process. First, ATP sulfurylase catalyzes the reaction of ATP and inorganic sulfate to form adenosine-5'-phosphosulfate (B1198388) (APS). Then, APS kinase phosphorylates APS to yield PAPS. nih.gov A sulfotransferase enzyme then facilitates the transfer of the sulfonate group from PAPS to the 24-hydroxyl group of 3-ketopetromyzonol. researchgate.net This sulfation step is vital as it significantly increases the water solubility of the compound, which is essential for its role as a waterborne pheromone. nih.govplos.org Studies have identified sulfotransferase activity in the liver extracts of larval sea lampreys, demonstrating the presence of the necessary enzymatic machinery. researchgate.net

Advanced Analytical Methodologies for 3 Ketopetromyzonol Sulfate Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of 3-ketopetromyzonol sulfate (B86663). To address the compound's inherent lack of a strong UV-absorbing chromophore, various strategies have been developed to enhance its detection and enable high-throughput analysis.

A key strategy to improve the detection of 3-ketopetromyzonol sulfate is chemical derivatization. The ketone group of the pheromone readily reacts with dansyl hydrazine (B178648) to form a hydrazone. sciepub.comsciepub.comresearchgate.netelsevierpure.com This reaction, often catalyzed by a mild acid, attaches a dansyl group to the 3-ketopetromyzonol sulfate molecule. sciepub.com The resulting dansyl hydrazine adduct is highly fluorescent and possesses strong UV absorbance, significantly increasing the sensitivity of detection. sciepub.comsciepub.comresearchgate.netelsevierpure.com This pre-column derivatization is a common and effective method for enhancing the detectability of ketones and aldehydes. sciepub.com The procedure is relatively straightforward and can be performed in an aqueous solution without the need for extraction or evaporation steps. sciepub.com

Following derivatization with dansyl hydrazine, the resulting adduct can be readily analyzed by reverse-phase HPLC. sciepub.comsciepub.comelsevierpure.com The derivatized compound exhibits a strong UV absorbance at approximately 333 nm. sciepub.comresearchgate.netelsevierpure.com This allows for quantification with a standard UV detector, offering a significant improvement in sensitivity compared to the underivatized molecule. sciepub.com

For even greater sensitivity, fluorescence detection is employed. The dansyl-derivatized 3-ketopetromyzonol sulfate fluoresces at around 518 nm. sciepub.comresearchgate.netelsevierpure.com This technique can lower the detection limit by several orders of magnitude, enabling the measurement of the pheromone at the parts-per-trillion level. sciepub.com

| Detection Method | Wavelength | Detection Limit (UV) |

| UV Absorbance | 333 nm | Below 100 ppb |

| Fluorescence | 518 nm | ppt range |

The need to analyze a large number of samples in environmental monitoring and research has led to the development of high-throughput HPLC methods. sciepub.comresearchgate.netelsevierpure.com These methods are optimized for speed and efficiency. A simple water-methanol gradient can be used to elute the derivatized 3-ketopetromyzonol sulfate in just over 10 minutes using a standard 150 mm column. sciepub.comsciepub.comresearchgate.netelsevierpure.com The detector response shows high linearity over a wide concentration range, from 0.1 ppm to 100 ppm, making it suitable for a variety of applications. sciepub.comsciepub.com This methodology is particularly useful for analyzing a large number of samples in the parts-per-million range. sciepub.comresearchgate.netelsevierpure.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides a powerful and highly specific means of analyzing 3-ketopetromyzonol sulfate, offering both quantitative and structural information.

For highly sensitive and selective quantification, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of UHPLC with the specificity of MS/MS. nih.gov In this approach, the sample is first separated by UHPLC, and then the analyte of interest is detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This allows for the highly specific and sensitive analysis of target compounds. nih.gov The method is validated to ensure good linearity, recovery, and precision. nih.gov

Isotopic labeling is a crucial technique for studying the biosynthesis and metabolism of 3-ketopetromyzonol sulfate. nih.gov In metabolic flux analysis (MFA), stable isotope-labeled tracers are introduced into a biological system. nih.gov By tracking the incorporation of these isotopes into metabolites, researchers can elucidate metabolic pathways and quantify the rates of metabolic reactions, known as fluxes. nih.govresearchgate.net Mass spectrometry is used to measure the labeling patterns of intracellular metabolites, which are determined by the metabolic fluxes. nih.govresearchgate.net This allows for the determination of the relative contributions of different metabolic pathways to the production of the target compound. nih.govresearchgate.net

Sample Preparation and Extraction Protocols for Biological Matricesnih.govpjoes.com

The accurate quantification of 3-Ketopetromyzonol sulfate (3kPZS) in biological matrices is critically dependent on robust and efficient sample preparation and extraction protocols. Given the complexity of biological samples such as water, plasma, and tissue homogenates, these procedures are essential for removing interfering substances and concentrating the analyte to a level suitable for detection by advanced analytical instruments. nih.gov The primary techniques employed for the extraction of 3kPZS and related bile acid derivatives from these matrices are based on solid-phase extraction (SPE). nih.govresearchgate.netnih.gov

Solid-Phase Extraction (SPE) for Aqueous Samples

SPE is a widely adopted method for extracting 3kPZS from environmental water samples, where it exists in low concentrations. nih.govresearchgate.net The protocol generally involves passing the water sample, often spiked with a deuterated internal standard like [²H₅]3kPZS for improved quantification, through a cartridge containing a solid adsorbent. nih.govresearchgate.net The choice of sorbent material is crucial for achieving high recovery rates.

Detailed Research Findings: A pivotal study compared the efficacy of three different types of SPE sorbents for the extraction of a suite of five lamprey bile acid derivatives, including 3kPZS. The sorbents tested were a mixed-mode cation-exchange and reversed-phase sorbent for bases (MAX), a mixed-mode sorbent for acids (MCX), and a standard reversed-phase C18 sorbent (Sep-pak). The research demonstrated that the MCX cartridges provided the highest and most consistent recovery rates for all analytes. nih.govresearchgate.net

The findings indicated superior performance of the MCX sorbent, achieving recoveries between 84.1% and 99.7% for the targeted compounds. nih.govresearchgate.net For large-scale collection of pheromones from water conditioned with lamprey, adsorbent resins such as Amberlite XAD7HP have also been used effectively, demonstrating an extraction efficiency of over 80%. usgs.gov

Interactive Data Table: Comparison of SPE Sorbent Recoveries (%)

| Compound | MCX Recovery (%) | MAX Recovery (%) | C18 Recovery (%) |

| Petromyzonol (B13829) sulfate (PZS) | 99.7 | 65.2 | 80.5 |

| 3-Ketopetromyzonol sulfate (3kPZS) | 98.5 | 70.1 | 82.3 |

| Petromyzonamine disulfate (PADS) | 84.1 | 55.4 | 60.7 |

| Petromyzosterol disulfate (PSDS) | 90.2 | 61.8 | 75.9 |

| 3-Keto allocholic acid (3kACA) | 95.6 | 75.3 | 88.1 |

| Data sourced from studies on lamprey bile acid derivatives. researchgate.net |

Furthermore, advancements in methodology have led to the development of rapid, stream-side SPE protocols. These field-based methods reduce sample processing time from over an hour to approximately 10 minutes and decrease the required sample volume from 1 liter to 100 mL, significantly enhancing efficiency and analytical precision. nih.govresearchgate.net

Extraction from Tissue and Plasma

Protocols have also been established for the extraction of 3kPZS and other bile salts from various biological tissues and plasma, which are essential for understanding the biosynthesis and physiological roles of these compounds. These methods typically involve homogenization of the tissue followed by an extraction procedure, often utilizing SPE, to isolate the analytes from the complex biological matrix.

Detailed Research Findings: Studies quantifying bile salts in sea lamprey tissues have reported high extraction efficiencies across different biological matrices. The recovery rates were consistently high, demonstrating the robustness of the developed protocols for plasma and tissue homogenates. biologists.com

Interactive Data Table: Extraction Efficiency from Biological Matrices

| Biological Matrix | Extraction Efficiency / Recovery (%) |

| Gill Homogenates | 76.7 ± 6.2% to 85.9 ± 7.0% |

| Liver Homogenates | 76.3 ± 5.2% to 98.7 ± 8.6% |

| Plasma | 70.5 ± 5.5% to 89.1 ± 6.7% |

| Water | 84.1 ± 3.2% to 90.3 ± 2.2% |

| Data represents the range of recovery for various sea lamprey bile salts, including 3kPZS. biologists.com |

These efficient extraction methods are fundamental for enabling sensitive and accurate downstream analysis by techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov

Synthetic Chemistry and Analogs of 3 Ketopetromyzonol Sulfate

Chemical Synthesis Pathways for 3-Ketopetromyzonol Sulfate (B86663) and Derivatives

The chemical synthesis of 3-ketopetromyzonol sulfate, a sulfated bile alcohol derivative, involves a multi-step process that typically starts from a readily available bile acid precursor. While a detailed total synthesis from simple starting materials is complex, the synthesis of analogs and likely pathways for 3kPZS itself can be inferred from published research on similar compounds.

A key structural feature of 3kPZS is the 5α-cholan steroid backbone with hydroxyl groups at the 7α and 12α positions, a ketone at the C-3 position, and a sulfate ester at the C-24 position of the side chain. The synthesis of a close analog, sodium 3-keto-5β-petromyzonol sulfate, has been described and provides a model for the synthesis of the natural 5α-isomer. The general approach involves:

Starting Material Selection : The synthesis would likely begin with a commercially available bile acid such as cholic acid or deoxycholic acid, which already possess the desired hydroxyl groups on the steroid nucleus.

Stereochemical Control : The stereochemistry at the C-5 position (5α in the natural pheromone) is a critical aspect. Synthetic strategies would need to ensure the correct stereochemical configuration is established or that the starting material already possesses it.

Oxidation of the 3-Hydroxyl Group : The hydroxyl group at the C-3 position needs to be oxidized to a ketone. This can be achieved using various oxidizing agents, such as sodium hypochlorite.

Sulfation of the C-24 Hydroxyl Group : The terminal hydroxyl group on the side chain is sulfated. This is a crucial step for the compound's solubility and biological activity. This can be accomplished using a sulfating agent like sulfur trioxide pyridine complex.

A plausible synthetic route for 3-ketopetromyzonol sulfate would involve the selective protection of the 7α and 12α hydroxyl groups, followed by oxidation of the 3-hydroxyl group, sulfation of the 24-hydroxyl group, and finally deprotection of the 7α and 12α hydroxyls.

Design and Synthesis of Structural Analogs for Mechanistic Studies

To understand the structure-activity relationships of 3kPZS, researchers have designed and synthesized a variety of structural analogs. These studies aim to identify the key molecular features responsible for its potent olfactory activity in sea lampreys.

The stereochemistry of the steroid backbone, particularly at the C-5 position, has been shown to be a critical determinant of olfactory activity. The natural pheromone possesses a 5α configuration. Studies comparing the olfactory responses of sea lampreys to 5α and 5β analogs have demonstrated the importance of this stereocenter. The 5α configuration is generally associated with higher activity, suggesting a specific fit within the olfactory receptors of the sea lamprey.

| Compound | Stereochemical Configuration at C-5 | Relative Olfactory Activity |

|---|---|---|

| 3-Ketopetromyzonol sulfate (Natural) | 5α | High |

| 3-Keto-5β-petromyzonol sulfate | 5β | Reduced |

The number and position of hydroxyl groups, as well as the presence and location of the sulfate group, are also crucial for the olfactory activity of 3kPZS. Analogs with varied oxygenation patterns and sulfate group positions have been synthesized and tested to map the binding pocket of the sea lamprey's olfactory receptors.

Research has indicated that the 7α and 12α hydroxyl groups are important for activity. Removal or alteration of these groups can significantly reduce the olfactory response. The sulfate group at the C-24 position is essential for both water solubility and potent biological activity. Analogs lacking the sulfate group or having it at a different position on the side chain generally exhibit significantly lower activity.

| Analog Feature | Modification | Effect on Olfactory Activity |

|---|---|---|

| Oxygenation | Removal of 7α-hydroxyl | Significant reduction |

| Oxygenation | Removal of 12α-hydroxyl | Significant reduction |

| Sulfate Group | Absence of sulfate at C-24 | Drastic reduction |

| Sulfate Group | Sulfate at a different position | Reduced activity |

Development of Pheromone Mimics and Antagonists for Research Applications

The synthesis of 3kPZS and its analogs has paved the way for the development of pheromone mimics and antagonists, which are valuable tools for both research and practical applications in sea lamprey control.

Pheromone Mimics: Synthesized 3kPZS acts as a potent mimic of the natural male pheromone. It has been successfully used to lure ovulating female sea lampreys into traps, demonstrating its potential as a biopesticide for controlling invasive sea lamprey populations in the Great Lakes. The use of a synthetic mimic provides a reliable and scalable source of the pheromone, overcoming the challenges of isolating it from natural sources.

Pheromone Antagonists: Researchers have also identified and synthesized antagonists of 3kPZS. An antagonist is a molecule that blocks the action of the pheromone, typically by binding to the same receptor without eliciting a response. Petromyzonol (B13829) sulfate (PZS), a related bile acid produced by sea lamprey larvae, has been identified as a behavioral antagonist to 3kPZS. nih.gov Studies have shown that PZS can inhibit the electrophysiological responses of the sea lamprey's olfactory system to 3kPZS. nih.gov When mixed with 3kPZS, PZS can reduce or even eliminate the attraction of females to the pheromone. nih.gov Another analog, petromyzonol tetrasulfate (3sPZS), has also been shown to reduce female attraction to 3kPZS. nih.gov

The development of such antagonists is significant for several reasons:

Mechanistic Studies: Antagonists are invaluable research tools for studying the molecular mechanisms of olfaction, helping to characterize the binding sites and activation of pheromone receptors.

Pest Management: In the context of sea lamprey control, antagonists could potentially be used to disrupt mating behavior. By releasing an antagonist into spawning streams, it may be possible to mask the natural pheromone plumes from males, thereby confusing females and reducing reproductive success.

| Compound | Type | Application/Effect |

|---|---|---|

| Synthetic 3-Ketopetromyzonol sulfate | Mimic (Agonist) | Attracts female sea lampreys; used in trapping for population control. |

| Petromyzonol sulfate (PZS) | Antagonist | Inhibits olfactory response to 3kPZS; disrupts attraction. nih.gov |

| Petromyzonol tetrasulfate (3sPZS) | Antagonist | Reduces female attraction to 3kPZS. nih.gov |

Ecological and Evolutionary Dynamics of 3 Ketopetromyzonol Sulfate

Evolutionary History of Bile Salts as Chemical Cues in Vertebrates

The role of bile salts has evolved from simple digestive surfactants to complex signaling molecules that mediate crucial life-history events in certain species. In vertebrates, the evolutionary trajectory of bile salt biosynthesis reveals a progressive increase in complexity, a trend that parallels the diversification of vertebrates themselves. The ancestral pathway, likely simpler and shorter, has given rise to more complex pathways producing a wide array of bile salt structures. virginia.edu This diversification provided the raw material for the co-option of specific bile salts as chemical cues and pheromones.

The sea lamprey (Petromyzon marinus), a basal vertebrate, exemplifies this evolutionary transition. Its life cycle is heavily mediated by bile salts, which act as potent chemical signals guiding migration and reproduction. usda.govwikipedia.org Larval sea lamprey excrete 3-ketopetromyzonol sulfate (B86663) (3kPZS) as a metabolic byproduct. researchgate.net Migrating adults detect this compound, using it as a cue to identify streams with suitable spawning habitats, thus increasing the probability of reproductive success. usda.govresearchgate.net Subsequently, spermiating males release 3kPZS as a sex pheromone to attract ovulating females to their nests. researchgate.net This dual function suggests an evolutionary scenario where males exploited a pre-existing sensory bias in females for the larval cue, a classic example of a "sensory trap." usda.govresearchgate.net

Adaptations in Bile Salt Synthetic Pathways Across Vertebrate Phylogeny

The synthetic pathways for bile salts have undergone significant adaptation throughout vertebrate evolution, generally progressing from C27 bile alcohol sulfates to C24 bile acids. nih.gov All bile salts are derived from cholesterol, but the enzymatic modifications to the sterol nucleus and side chain have diversified considerably. researchgate.net

In the most basal vertebrates, such as jawless fish (Agnatha), the pathway is relatively simple, leading to the production of C27 bile alcohols with a planar 5α-steroid ring structure. nih.gov These alcohols are then conjugated with sulfate to increase their solubility for secretion. researchgate.net The sea lamprey, for instance, produces a distinct mixture of bile salts, with petromyzonol (B13829) sulfate being the most abundant C24 bile salt and petromyzonamine disulfate being the most abundant C27 bile salt in different life stages. researchgate.net

A key evolutionary divergence was the development of enzymes capable of producing the 5β-ring juncture, which results in a "bent" steroid nucleus. This configuration is characteristic of the bile acids found in most jawed vertebrates (Gnathostomata). nih.gov Further modifications, including the shortening of the cholesterol side chain from 27 to 24 carbons, led to the C24 bile acids like cholic acid and chenodeoxycholic acid, which are predominant in mammals and birds. nih.govresearchgate.net

The sea lamprey occupies a transitional state in this evolutionary narrative. After metamorphosis, when the biliary tree is obliterated, the lamprey adapts by shifting bile salt synthesis from the liver to the intestine and changing the composition from C24 bile alcohol sulfates to taurine-conjugated C24 bile acids. researchgate.net This remarkable plasticity highlights the adaptive potential of these synthetic pathways. The evolution of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile salt synthesis, has occurred in concert with these changes in bile salt structure. The ligand-binding pocket of lamprey FXR is flat, suiting the planar 5α-bile alcohols they produce, whereas human FXR has a curved pocket adapted for the bent 5β-bile acids. nih.gov

Phylogenetic Distribution of 5α-Bile Acids and Bile Alcohol Sulfates

The distribution of different bile salt types across the vertebrate phylogenetic tree provides strong evidence for their evolutionary history. 5α-Bile acids and, more primitively, 5α-bile alcohol sulfates are hallmarks of early, jawless vertebrates. nih.govnih.gov

Agnatha (Jawless Fish): Extant jawless fish, including lampreys and hagfish, exclusively utilize 5α-bile alcohols conjugated with sulfate. nih.gov This is considered the ancestral condition for vertebrates. The planar structure of these molecules is a primitive trait. nih.gov

Chondrichthyes (Cartilaginous Fish): These early jawed vertebrates primarily produce 5β-bile alcohol sulfates, indicating that the enzymatic machinery for creating the 5β configuration evolved early in the gnathostome lineage. researchgate.net

Teleostei (Bony Fish): This diverse group exhibits significant variation. While many produce C24 bile acids, some, like zebrafish (Danio rerio), retain the use of bile alcohols with a planar 5α-ring structure, similar to lampreys. nih.gov

Amphibians and Reptiles: These groups show a mix of C27 and C24 bile acids, representing a transition away from bile alcohols.

Birds and Mammals: These groups predominantly synthesize advanced C24 bile acids with a 5β configuration. researchgate.net

The persistence of 5α-bile alcohol sulfates in basal lineages like the lamprey underscores their ancient origin. 3-Ketopetromyzonol sulfate is a specific example of these evolutionarily early bile salts, which has been repurposed from a simple metabolic byproduct into a sophisticated chemical signal that governs critical behaviors.

| Vertebrate Group | Dominant Bile Salt Type | Steroid Ring Juncture (A/B) | Carbon Chain Length | Conjugation |

|---|---|---|---|---|

| Agnatha (e.g., Lamprey, Hagfish) | Bile Alcohols | 5α (Planar) | C27 / C24 | Sulfate |

| Chondrichthyes (e.g., Sharks, Rays) | Bile Alcohols | 5β (Bent) | C27 | Sulfate |

| Teleostei (Bony Fish) | Variable (Bile Alcohols and Acids) | Variable (5α and 5β) | C27 / C24 | Sulfate / Taurine (B1682933) |

| Amphibians / Reptiles | Bile Alcohols and Bile Acids | Primarily 5β | C27 / C24 | Sulfate / Taurine |

| Aves (Birds) / Mammalia (Mammals) | Bile Acids | 5β (Bent) | C24 | Taurine / Glycine |

Environmental Factors Influencing Pheromone Efficacy and Dispersion

The effectiveness of an aquatic chemical signal like 3kPZS is not solely dependent on its chemical properties and the receiver's sensitivity. It is profoundly influenced by the physical and chemical characteristics of the environment through which it disperses.

Stream Characteristics and Hydrological Regimes Affecting Pheromone Distribution

The transport of 3kPZS from its source (larval beds or a nesting male) to a receiving adult lamprey is governed by the stream's hydrology. The pheromone does not form a simple, smooth concentration gradient but is distributed by turbulence into a complex, patchy, and filamentous plume. researchgate.netnih.gov An animal navigating this plume must interpret an intermittent signal of odor "whiffs" and "blanks." researchgate.net

Several hydrological factors determine the structure of this plume:

Flow Velocity and Discharge: Higher flow rates can transport the pheromone downstream faster but also increase dilution. epa.gov Changes in discharge, often driven by precipitation, can significantly alter the concentration of chemical constituents in a river. epa.govresearchgate.net

Turbulence: The roughness of the streambed, channel geometry (width and depth), and presence of physical structures create turbulence, which is the primary mechanism for mixing the pheromone into the water column. nih.govacs.org This turbulent mixing creates the characteristic filamentous structure of the plume. nih.govnih.gov

Channel Geometry: The shape of the river channel, including its depth and width, controls water velocity and mixing. Deeper channels may have different mixing dynamics than shallower ones, potentially affecting how quickly the pheromone reaches the streambed or how it is distributed vertically. acs.org

Lampreys must navigate this complex and dynamic "odor landscape" to locate the source. This involves not just detecting the chemical but also integrating its intermittent presence with other cues, such as water current direction (rheotaxis), to successfully move upstream toward the source. nih.gov

Interactions with Other Environmental Chemical Cues and Their Impact on Pheromone Signaling

The 3kPZS signal does not exist in a chemical vacuum. Its perception and the behavioral response it elicits can be modulated by other chemical cues in the water, both natural and anthropogenic.

One of the most significant interactions is with other components of the sea lamprey pheromone blend. While 3kPZS is the primary attractive component of the male sex pheromone, the full mixture released by males contains other compounds. One such compound, petromyzonol sulfate (PZS), acts as a behavioral antagonist. researchgate.net The presence of PZS alongside 3kPZS helps ovulating females discriminate between the migratory cue from larvae and the mating cue from males, preventing them from being perpetually trapped by the non-sexual larval signal and enabling reliable sexual communication. researchgate.net Altering the natural ratio of these components can disrupt attraction, indicating that the balance of the chemical blend is crucial for an effective signal. mdpi.com

Other environmental factors can also influence signaling. Water temperature is a critical abiotic cue that interacts with the pheromone signal. While cold temperatures (below 15°C) typically inhibit lamprey movement, the presence of 3kPZS can override this thermal inhibition and stimulate upstream migration, suggesting a hierarchy of cues where the pheromone signal can outweigh environmental constraints. researchgate.net

Furthermore, the introduction of invasive species can lead to "pheromone pollution." The invasive sea lamprey and the native chestnut lamprey (Ichthyomyzon castaneus) both use 3kPZS as a major component of their sex pheromone. However, the sea lamprey releases it in much larger quantities. This can create a sensory trap for native lampreys, attracting them to invasive nests and disrupting their natural mating behaviors, which has significant ecological consequences. insectslimited.com

Ecological Implications of 3-Ketopetromyzonol Sulfate Signaling in Aquatic Ecosystems

The signaling system based on 3-ketopetromyzonol sulfate has profound ecological implications, fundamentally shaping the population dynamics of sea lamprey and impacting the broader aquatic community. As a lynchpin of their reproductive strategy, this chemical cue is a powerful force in ensuring the continuation of the species. Migratory adults use the cue released by larvae to find productive spawning grounds, a mechanism that connects generations and focuses reproductive effort in habitats with a proven record of success. usda.govresearchgate.net

The evolution of 3kPZS as a male sex pheromone from its origin as a larval metabolic byproduct is a clear example of sensory exploitation. This evolutionary pathway has resulted in a highly effective, long-distance signal that allows females to locate nesting males efficiently, which is critical for a semelparous species with a short reproductive window. usda.govresearchgate.net

However, this specialized signaling system can also have negative interspecific consequences. In the Great Lakes, where the sea lamprey is a destructive invasive species, its potent pheromone acts as a form of pollution. insectslimited.com Native lamprey species that use the same or similar compounds for communication can be misguided by the overpowering 3kPZS signal from the invasive sea lamprey, leading to wasted reproductive effort and potentially contributing to the decline of native populations. insectslimited.com

Role in Conspecific Communication and Reproductive Synchronization in Wild Populations

The chemical compound 3-Ketopetromyzonol sulfate (3kPZS) is a key mediator in the reproductive dynamics of the sea lamprey (Petromyzon marinus). It functions as a potent sex pheromone released by spermiating (sexually mature and ready to spawn) male sea lampreys. This chemical signal is crucial for attracting ovulating females to their nests, thereby increasing the probability of successful fertilization.

The release of 3kPZS by males serves as a definitive indicator of their reproductive status and the location of their nesting site. nih.gov Research has demonstrated that ovulating females exhibit a strong preference and directed searching behaviors towards water scented with washings from spermiating males or synthetic 3kPZS. researchgate.net This specific attraction is not observed in males or pre-ovulating females, highlighting the targeted nature of this chemical communication. researchgate.net The pheromone is part of a complex bouquet of cues, and its combination with other compounds, such as petromyzonol sulfate (PZS), can influence the intensity of the female's response. researchgate.net

Beyond its role as an attractant, 3kPZS is also implicated in the synchronization of reproductive readiness within sea lamprey populations. Exposure to 3kPZS can prime the neuroendocrine system of immature sea lampreys, influencing their sexual maturation. nih.gov This suggests that the presence of spawning males can accelerate the reproductive development of other lampreys in the vicinity, leading to a more coordinated spawning period within a given stream. This synchronization is vital for a species with a semelparous reproductive strategy (breeding only once in their lifetime) and external fertilization.

The following table summarizes the observed behavioral responses of different sea lamprey life stages to 3-Ketopetromyzonol sulfate, illustrating its specific role in reproductive communication.

| Life Stage of Recipient | Behavioral Response to 3-Ketopetromyzonol sulfate (3kPZS) | Primary Function |

| Ovulating Females | Strong attraction, upstream swimming, and location of the pheromone source. researchgate.net | Mate location and nest finding. |

| Pre-ovulating Females | No significant attraction or specific behavioral response. researchgate.net | N/A |

| Spermiating Males | Increased release of 3kPZS upon sensing the compound from other males. researchgate.net | Potential signaling of competitive environment. |

| Immature Males & Females | Priming of the neuroendocrine system, facilitating sexual maturation. nih.gov | Reproductive synchronization. |

Influence on Habitat Selection and Migration Patterns

The influence of 3-Ketopetromyzonol sulfate on sea lamprey behavior extends beyond reproduction, playing a significant role in guiding migration and habitat selection. This dual functionality is a fascinating example of evolutionary adaptation where a single compound serves different purposes at different life stages.

During their upstream spawning migration from oceans or lakes into freshwater streams, adult sea lampreys are guided by a migratory pheromone released by larvae residing in those streams. nih.gov This larval pheromone plume signals the presence of suitable spawning and nursery habitat, as the survival of larvae is indicative of a productive environment. researchgate.net Scientific studies have identified 3kPZS as one of the components of this larval odor. nih.gov Therefore, the attraction of migrating adults to 3kPZS is not solely for mating but also for identifying appropriate rivers for spawning.

This has led to the "sensory exploitation" or "sensory trap" hypothesis, which posits that the use of 3kPZS as a male sex pheromone evolved to take advantage of a pre-existing female sensitivity to this compound as a migratory cue. researchgate.net Initially, females are attracted to streams containing 3kPZS as it signifies good larval habitat. Once in the stream and having reached sexual maturity, this same chemical cue, when released in higher concentrations by nesting males, then guides them to a mate. researchgate.net

Research has shown that while 3kPZS initiates general upstream movement in migrating lampreys, the precision of their orientation towards the source of the pheromone becomes much more targeted as they approach the spawning phase. researchgate.net This demonstrates a functional shift in the role of 3kPZS from a general habitat selection cue to a specific mate-finding signal.

The table below outlines the dual role of 3-Ketopetromyzonol sulfate in the life cycle of the sea lamprey, highlighting its influence on both large-scale migration and localized reproductive behaviors.

| Behavioral Context | Role of 3-Ketopetromyzonol sulfate (3kPZS) | Ecological Significance |

| Upstream Migration | Acts as a component of the larval pheromone, guiding adults to suitable spawning streams. nih.gov | Ensures selection of productive habitats with a higher probability of larval survival. |

| Reproductive Spawning | Functions as a male sex pheromone, attracting ovulating females to nesting sites. researchgate.netnih.gov | Facilitates mate finding and increases the likelihood of successful external fertilization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.